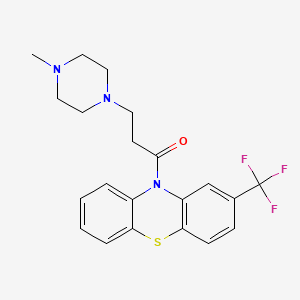

Ftormetazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

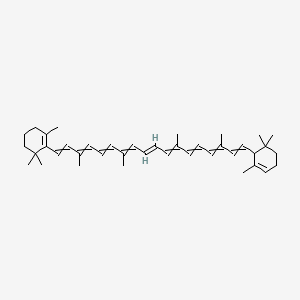

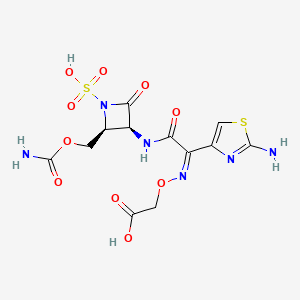

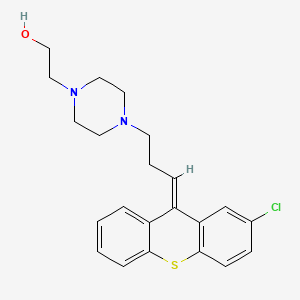

FTORMETAZINE is a phenothiazine derivative with a broad range of applications in medicine and industry. It is known for its antihistaminic, sedative, and antiemetic properties. This compound is widely used to treat allergies, insomnia, and nausea, and it also has applications in the treatment of motion sickness and anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: FTORMETAZINE can be synthesized through several methods. One common route involves the reaction of phenothiazine with a dimethylaminopropyl halide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the same basic reaction but is optimized for large-scale production. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions: FTORMETAZINE undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can yield the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

FTORMETAZINE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

Biology: Employed in studies of cellular processes and as a tool for investigating the mechanisms of histamine and dopamine receptors.

Medicine: Utilized in the development of new antihistaminic and antiemetic drugs. It is also used in research on treatments for motion sickness and anxiety.

Industry: Applied in the production of dyes and pigments, as well as in the formulation of various pharmaceutical products.

Mechanism of Action

FTORMETAZINE exerts its effects through multiple mechanisms:

Histamine H1 Receptor Antagonism: By blocking histamine H1 receptors, this compound reduces allergic reactions and provides relief from symptoms such as itching and swelling.

Dopamine Receptor Antagonism: this compound also antagonizes dopamine receptors, which contributes to its sedative and antiemetic effects.

Muscarinic Receptor Antagonism: The compound’s action on muscarinic receptors helps alleviate nausea and vomiting.

Comparison with Similar Compounds

FTORMETAZINE is similar to other phenothiazine derivatives such as promethazine and promazine. it has unique properties that distinguish it from these compounds:

Promethazine: Like this compound, promethazine is an antihistamine with sedative and antiemetic properties.

Similar Compounds:

- Promethazine

- Promazine

- Chlorpromazine

- Trifluoperazine

This compound’s unique combination of antihistaminic, sedative, and antiemetic properties makes it a valuable compound in both medical and industrial applications.

Properties

| 33414-30-1 | |

Molecular Formula |

C21H22F3N3OS |

Molecular Weight |

421.5 g/mol |

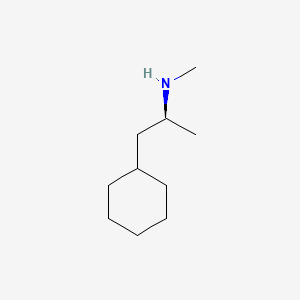

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |

InChI |

InChI=1S/C21H22F3N3OS/c1-25-10-12-26(13-11-25)9-8-20(28)27-16-4-2-3-5-18(16)29-19-7-6-15(14-17(19)27)21(22,23)24/h2-7,14H,8-13H2,1H3 |

InChI Key |

DOUQJBPSTIKRPH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(5S,5aR,8aR,9R)-5-[[(2R)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10762826.png)

![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762841.png)

![[(1S,2R,3S,4S,6R,7R,8R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762844.png)

![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762865.png)

![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)

![methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762902.png)

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762921.png)